6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Description
6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 261635-77-2) is a fluorinated pyridine derivative characterized by a carboxylic acid group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a chlorine atom at position 6. Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 233.56 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects, making it a versatile intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUNLKOAOAHOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610640 | |
| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823222-00-0 | |
| Record name | 6-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823222-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid. One common method involves the chlorine/fluorine exchange using trichloromethylpyridine. Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block. Additionally, the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, can undergo substitution reactions with bromo- and iodopyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Boron reagents and palladium catalysts are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with fluorine-containing functional groups.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The chloro group can participate in electrophilic aromatic substitution reactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural analogs, focusing on substituent positions, molecular properties, and applications:
Key Research Findings
- Electronic Effects : The trifluoromethyl group at position 4 increases the acidity of the carboxylic acid group compared to methyl-substituted analogs, enhancing reactivity in esterification or salt formation .
- Herbicidal Activity: Pyridine-2-carboxylic acid derivatives (e.g., 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid) are used in herbicidal compositions, suggesting that the trifluoromethyl variant may exhibit complementary weed-control properties when combined with herbicides like fluroxypyr .
- Synthetic Utility : The chlorine atom at position 6 facilitates nucleophilic substitution reactions, making the compound a precursor for further functionalization (e.g., Suzuki couplings, as seen in boronic acid derivatives in ) .
Functional Group Impact Analysis
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability in agrochemical applications.
- Chlorine (-Cl) : Electron-withdrawing effect directs electrophilic substitution reactions to specific positions.
- Carboxylic Acid (-COOH) : Enables salt formation for improved solubility in formulations.
Biological Activity
6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid is a synthetic compound belonging to the pyridine family, characterized by a chlorine atom and a trifluoromethyl group. This compound has garnered attention due to its significant biological activities, particularly in the fields of agrochemicals and pharmaceuticals. Its unique structural features contribute to its efficacy in various applications, including enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_4ClF_3N_O_2, with a molecular weight of approximately 227.55 g/mol. The compound features:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Chlorine substituent : Located at the 6-position, influencing reactivity.
- Trifluoromethyl group : Positioned at the 4-position, enhancing lipophilicity.
- Carboxylic acid group : Located at the 2-position, critical for biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the chlorine atom may enhance binding affinity to target receptors.
Enzyme Inhibition
The compound has been shown to inhibit enzymes critical for plant growth and pest metabolism, making it a valuable agent in agrochemical formulations. For example, studies indicate that it can disrupt metabolic processes in pests, leading to reduced viability and growth.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Agrochemical Applications : Research indicates that compounds similar to this compound are effective in controlling pest populations by inhibiting metabolic pathways crucial for their survival. This compound has been utilized as an intermediate in pesticide formulations, demonstrating significant efficacy against a range of agricultural pests.
- Pharmaceutical Development : A study explored the synthesis of derivatives based on this compound for potential use against Chlamydia trachomatis. The derivatives exhibited selective antimicrobial activity without affecting host cell viability, highlighting their potential as therapeutic agents for treating infections caused by this pathogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
